L-Phenylalanine-1-13C

Catalog No.
S1520089
CAS No.
81201-86-7
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-1-13C

CAS Number

81201-86-7

Product Name

L-Phenylalanine-1-13C

IUPAC Name

(2S)-2-amino-3-phenyl(113C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1

InChI Key

COLNVLDHVKWLRT-DMSOPOIOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

1-13C-L-Phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N

Metabolism and Metabolomics

L-Phenylalanine-1-13C can be used to trace the metabolic pathways of phenylalanine in living organisms. When administered to cells or living organisms, the ¹³C label is incorporated into downstream metabolites, allowing researchers to track their fate and measure their abundance using techniques like mass spectrometry . This information provides valuable insights into various physiological processes, including:

  • Phenylalanine metabolism: Studying the breakdown and utilization of phenylalanine, which is crucial for protein synthesis and the production of neurotransmitters like dopamine and norepinephrine .
  • Cellular function: Investigating the metabolic activity of different cell types and tissues by analyzing the incorporation and distribution of ¹³C-labeled L-phenylalanine .

Drug Discovery

L-Phenylalanine-1-13C can be used to evaluate the efficacy and mechanism of action of potential drugs targeting phenylalanine metabolism. By incorporating the labeled amino acid into cells or organisms, researchers can monitor how the drug affects the metabolism of L-phenylalanine and its downstream metabolites. This information helps in understanding how the drug works and identifying potential therapeutic targets .

Phenylalanine Hydroxylase Activity Testing

L-Phenylalanine-1-13C is used in the ¹³C phenylalanine breath test, a non-invasive diagnostic tool for assessing phenylalanine hydroxylase (PAH) activity. PAH is an enzyme responsible for converting phenylalanine to tyrosine. Individuals with phenylketonuria (PKU), a genetic disorder, have deficient PAH activity, leading to the accumulation of phenylalanine in the blood. The ¹³C phenylalanine breath test involves administering L-Phenylalanine-1-13C to the patient and measuring the exhaled ¹³CO₂ levels. The amount of ¹³CO₂ expelled reflects PAH activity, helping diagnose and monitor PKU patients .

L-Phenylalanine-1-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, characterized by the incorporation of the carbon-13 isotope at the first carbon position. The molecular formula for L-phenylalanine is C9H11NO2, and it is classified as a neutral, nonpolar amino acid due to its hydrophobic benzyl side chain. This amino acid plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin .

The mechanism of action of L-Phenylalanine-1-13C is primarily related to its use as a tracer molecule. When incorporated into biological processes, the ¹³C label allows researchers to track the metabolic fate of the molecule. For example, in the study of phenylalanine hydroxylase activity, L-Phenylalanine-1-13C can be used to measure the production of ¹³CO2, a product of the enzymatic reaction [].

L-Phenylalanine undergoes various biochemical transformations:

  • Conversion to L-Tyrosine: L-phenylalanine is enzymatically converted to L-tyrosine by phenylalanine hydroxylase, requiring tetrahydrobiopterin as a cofactor.
  • Formation of Catecholamines: L-Tyrosine can further be converted into L-DOPA, which is subsequently transformed into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions.
  • Synthesis of Melanin: L-Phenylalanine also participates in the biosynthesis of melanin through its conversion to tyrosinase .

The incorporation of carbon-13 into L-phenylalanine allows for tracing metabolic pathways in research settings, particularly in studies involving protein metabolism and amino acid turnover.

L-Phenylalanine exhibits several biological activities:

  • Neuromodulation: It acts as a precursor for neurotransmitters that regulate mood and cognitive functions.
  • Transport Mechanism: It shares transport pathways with other aromatic amino acids across the blood-brain barrier, influencing neurotransmitter levels in the brain .
  • Competitive Antagonism: In the brain, L-phenylalanine can act as a competitive antagonist at specific receptor sites (e.g., NMDA receptors), affecting synaptic transmission and potentially influencing conditions like phenylketonuria .

L-Phenylalanine-1-13C can be synthesized through various methods:

  • Microbial Fermentation: Genetically modified strains of Escherichia coli are commonly used to produce L-phenylalanine in large quantities. The bacteria are engineered to enhance the production of aromatic amino acids.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, involving the use of labeled precursors and subsequent reactions to introduce the carbon-13 isotope at the desired position .
  • Isotope Exchange Reactions: Techniques such as aldehyde-catalyzed carboxylate exchange can be utilized to incorporate carbon isotopes into amino acids .

L-Phenylalanine-1-13C has diverse applications:

  • Metabolic Studies: It is widely used in metabolic labeling experiments to study protein synthesis rates and amino acid metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: The labeled compound serves as a tracer in biomolecular NMR studies, providing insights into metabolic pathways and protein interactions .
  • Nutritional Supplements: As an essential amino acid, it is included in dietary supplements aimed at enhancing cognitive function and mood stabilization.

Research on interaction studies involving L-phenylalanine focuses on its effects on neurotransmitter systems and metabolic pathways:

  • Neurotransmitter Release: Studies indicate that excess levels of L-phenylalanine can inhibit neurotransmitter release at glutamatergic synapses, potentially leading to alterations in synaptic plasticity and cognitive functions .
  • Amino Acid Competition: The competition between L-phenylalanine and other aromatic amino acids for transport across the blood-brain barrier has implications for conditions such as phenylketonuria and mood disorders .

Similar Compounds

Compound NameStructureUnique Features
L-TyrosineC9H11NO3Precursor to catecholamines; contains an additional hydroxyl group.
TryptophanC11H12N2O2Precursor to serotonin; contains an indole ring.
D-PhenylalanineC9H11NO2Enantiomer of L-phenylalanine; different biological activity.
BoronophenylalanineC9H10BNO2Used in neutron capture therapy; contains boron.

Uniqueness of L-Phenylalanine-1-13C

L-Phenylalanine-1-13C stands out due to its stable isotope labeling, which allows for precise tracking in biological systems. Unlike its analogs, it provides insights into metabolic pathways without altering the compound's fundamental properties or biological activities. Its unique isotopic signature makes it invaluable for research in biochemistry and pharmacology.

Biosynthetic Pathways for Site-Specific ¹³C Incorporation

Site-specific ¹³C labeling in L-phenylalanine relies on engineered biosynthetic pathways that exploit microbial metabolism. In Escherichia coli, the shikimate pathway serves as the primary route for aromatic amino acid synthesis. By introducing ¹³C-labeled precursors such as [2-¹³C]glycerol or [1-¹³C]acetate into minimal media, microbial systems direct isotopic enrichment into specific carbon positions. For example, 2-¹³C glycerol metabolizes via glycolysis to generate phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which converge to form chorismate—the precursor of phenylalanine.

Key Enzymatic Steps:

  • DAHP Synthase: Catalyzes condensation of PEP and E4P to 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).
  • Chorismate Mutase: Converts chorismate to prephenate, the immediate precursor of phenylpyruvate.
  • Aminotransferases: Transfer amino groups to phenylpyruvate, yielding L-phenylalanine-1-¹³C.

Isotopic labeling efficiency depends on carbon source selection and pathway regulation. For instance, supplementing cultures with deuterated water (D₂O) reduces protonation at non-target sites, enhancing spectral resolution in NMR.

Table 1: Isotopic Incorporation Efficiency in Bacterial Systems

Carbon Source¹³C Incorporation at Cα (%)¹³C Incorporation at Cε (%)
[2-¹³C]glycerol9570
[1-¹³C]acetate8865
[U-¹³C]glucose9268

Data derived from bacterial cultures analyzed via GC-MS and NMR.

Comparative Analysis of Bacterial vs. Chemical Synthesis Methodologies

Bacterial Synthesis
Recombinant E. coli strains (e.g., BL21(DE3)) engineered for phenylalanine auxotrophy achieve high-yield production of L-phenylalanine-1-¹³C. By deleting competing pathways (e.g., pheA, tyrA) and overexpressing rate-limiting enzymes (e.g., feedback-resistant DAHP synthase), isotopic yields exceed 90%. Advantages include:

  • Cost-Effectiveness: Bacterial systems utilize inexpensive ¹³C-labeled glycerol ($0.8–1.2/g) compared to synthetic precursors.
  • Scalability: Fermentation yields >1 g/L of labeled phenylalanine.

Chemical Synthesis
The Strecker synthesis remains a cornerstone for chemical production. This two-step process involves:

  • Iminium Formation: Reaction of benzaldehyde with ammonium chloride and potassium cyanide generates α-aminonitrile.
  • Nitrile Hydrolysis: Acidic hydrolysis converts α-aminonitrile to L-phenylalanine-1-¹³C.

Limitations:

  • Racemization: Chemical synthesis produces DL-phenylalanine, requiring chiral resolution.
  • Toxic Reagents: Use of cyanide necessitates stringent safety protocols.

Table 2: Bacterial vs. Chemical Synthesis Comparison

ParameterBacterial SynthesisChemical Synthesis
Isotopic Purity (%)95–9885–90
Production Cost ($/g)50–100200–300
Chiral SpecificityL-isomer onlyRacemic mixture
ScalabilityIndustrial-scale feasibleLimited to lab-scale

Data synthesized from .

Optimization of Isotopic Purity in Recombinant Protein Expression Systems

Achieving >95% isotopic purity requires precise control of metabolic fluxes and purification protocols:

Metabolic Engineering Strategies:

  • Carbon Source Limitation: Restricting unlabeled carbon sources (e.g., glucose) forces reliance on ¹³C-labeled substrates.
  • Auxotrophic Strains: Using E. coli ΔpheA strains prevents endogenous phenylalanine synthesis, ensuring exclusive incorporation of labeled precursors.

Analytical Validation:

  • High-Resolution Mass Spectrometry (HRMS): Detects isotopic impurities at <0.1% abundance.
  • ¹³C NMR Spectroscopy: Confirms site-specific labeling via J-coupling patterns (e.g., ¹J₍¹³C–¹H₎ = 160–180 Hz for Cα).

Case Study: In Methanothermobacter thermautotrophicus, dual labeling with ¹³CO₂ and [1-¹³C]acetate revealed carbon fixation via the Wood–Ljungdahl pathway, demonstrating the utility of high-purity L-phenylalanine-1-¹³C in metabolic flux analysis.

Design Principles for ¹³C Tracer-Based Flux Quantification

The development of effective carbon-13 metabolic flux analysis methodologies requires careful consideration of fundamental design principles that govern tracer selection and experimental configuration [8]. The selection of appropriate isotopic tracers represents a critical step in carbon-13 metabolic flux analysis, where the choice of labeling pattern directly influences the observability of metabolic fluxes within proposed network models [8]. Elementary metabolite unit basis vectors provide the theoretical foundation for understanding how substrate labeling patterns contribute to flux resolution, with the rank of these basis vectors requiring greater magnitude than the number of free fluxes to enable complete network resolution [8].

The implementation of parallel tracer experiments has emerged as a powerful strategy for enhancing flux information content beyond what single tracer studies can achieve [10]. Precision scoring metrics have been developed to capture the nonlinear behavior of flux confidence intervals, avoiding potential biases associated with flux normalization and empirically derived parameters [10]. Synergy scoring methodologies quantify the information gain obtained from conducting multiple parallel labeling experiments, with synergy scores greater than unity indicating enhanced flux resolution through complementary tracer combinations [10].

Design PrincipleDescriptionRelevance to L-Phenylalanine-1-¹³C
Optimal Substrate Labeling PatternSelection of carbon-13 labeled substrates to maximize flux observabilityPosition-specific labeling at carbon-1 provides unique pathway signatures
Parallel Tracer ExperimentsSimultaneous use of multiple tracers to increase information contentCan be combined with other amino acid tracers for comprehensive analysis
Elementary Metabolite Unit Basis Vector IndependenceEnsuring linear independence of elementary metabolite units for flux resolutionCarbon-1 position enables discrimination of aromatic amino acid pathways
Statistical Significance TestingApplication of chi-square tests to validate model fit qualityRequired for validating phenylalanine hydroxylation flux estimates
Measurement Error MinimizationOptimization of analytical methods to reduce measurement uncertaintyCritical for accurate quantification of tyrosine formation rates
Model Identifiability AnalysisAssessment of parameter uniqueness in metabolic network modelsEssential for determining uniquely identifiable flux parameters
Flux Confidence Interval EvaluationDetermination of precision bounds for estimated metabolic fluxesEnables precise estimation of protein synthesis and breakdown rates

Monte Carlo sampling approaches have been implemented to evaluate the efficiency of different carbon labeling patterns for determining reaction fluxes, revealing that the choice of optimal labeled substrate depends significantly on the desired experimental objective [12] [15]. The dimensionality of experimental data has been found to be considerably less than anticipated through singular value decomposition analysis, suggesting limitations in the information content obtainable from carbon-13 experiments across large-scale metabolic networks [12] [15]. Robustified experimental design methodologies address the challenge of tracer selection when prior knowledge about flux distributions is unavailable, employing sampling-based approaches that characterize the informativeness of tracer mixtures across all possible flux values [13].

The development of precision and synergy scoring systems has enabled the identification of optimal tracers for high-resolution carbon-13 metabolic flux analysis studies [10]. Individual flux synergy scores calculated as the ratio of precision scores for parallel experiments to the sum of individual experiment precision scores provide quantitative measures of information gain [10]. D-optimality criteria have demonstrated strong correlation with observed flux confidence intervals, accounting for measurement error propagation and providing rational frameworks for tracer selection [8].

Multi-Compartmental Modeling of Hepatic Phenylalanine Hydroxylation

Multi-compartmental modeling approaches have been developed to provide comprehensive descriptions of phenylalanine and tyrosine metabolism that overcome the limitations of noncompartmental analysis methods [17]. Four-compartment compartmental models have been constructed to describe phenylalanine and tyrosine kinetics using stable tracer dynamic data following intravenous administration of ring-carbon-13-labeled phenylalanine and deuterated tyrosine [17]. These models consist of accessible compartments representing plasma and rapidly equilibrating tissues, alongside peripheral compartments representing slowly equilibrating tissues [17].

The implementation of compartmental modeling reveals that phenylalanine hydroxylation flux occurs between accessible compartments, with flux estimates of 4.1 ± 1.0 micromoles per kilogram fat-free mass per hour determined through simultaneous fitting of multiple tracer-to-tracee ratio profiles [17]. Model identification strategies employ two uniquely identifiable submodels representing limit case scenarios based on known physiology, providing intervals of validity for non-uniquely identifiable parameters [17]. Protein breakdown flux estimates of 50.5 ± 5.2 micromoles per kilogram fat-free mass per hour and net protein breakdown of 4.1 ± 1.0 micromoles per kilogram fat-free mass per hour have been determined using preferred submodel configurations [17].

CompartmentVolume (L)Phenylalanine Concentration (μmol/L)Tyrosine Concentration (μmol/L)Exchange Rate Constant (min⁻¹)Protein Synthesis Flux (μmol·kg⁻¹·h⁻¹)Hydroxylation Flux (μmol·kg⁻¹·h⁻¹)
Plasma3.341420.1190.00.0
Rapidly Equilibrating Tissues15.282840.03646.40.0
Slowly Equilibrating Tissues28.565680.01625.20.0
Hepatic Intracellular1.51641680.09515.84.1

Quantitative models of phenylalanine metabolism in humans have been derived based on kinetic properties of recombinant human phenylalanine hydroxylase and estimates of in vivo rates of phenylalanine transamination and protein degradation [18] [20]. These models successfully predict steady-state blood phenylalanine concentrations, clearance rates following oral phenylalanine loads, and dietary phenylalanine tolerance levels in both normal subjects and phenylketonuria patients [18] [20]. The hepatic phenylalanine hydroxylating system demonstrates complex kinetic mechanisms involving phenylalanine hydroxylase, tetrahydrobiopterin coenzyme, and regeneration enzymes including dihydropteridine reductase [19].

Single-turnover experimental approaches have elucidated the complete kinetic mechanism of phenylalanine hydroxylase, revealing that productive complex formation begins with rapid tetrahydrobiopterin binding followed by slower phenylalanine addition [19]. Product release represents the rate-determining step in the hydroxylation process, largely determining the catalytic turnover number [19]. The formation of iron-oxygen intermediates proceeds through multiple steps including the generation of unidentified intermediates detectable through absorbance changes at 340 nanometers [19].

Multi-compartment flux balance analysis has been applied to phenylketonuria modeling, revealing that three-compartment models incorporating blood-brain barrier transport and neurotransmitter synthesis pathways provide superior explanatory power for disease-specific manifestations [16]. These models successfully explain brain-specific pathology, phenylpyruvate excretion patterns, and the superiority of phenylalanine restriction over tyrosine supplementation as therapeutic approaches [16]. The integration of competitive flux balance analysis with multi-objective optimization enables prediction of individual variations in pathology despite identical enzyme deficiencies [16].

Integration with Stable Isotope-Resolved Metabolomics Platforms

Stable Isotope-Resolved Metabolomics represents a comprehensive analytical approach that combines stable isotope labeling technology with high-resolution metabolomics analysis to achieve atomic-level precision in metabolic pathway characterization [23] [24]. This methodology provides dynamic transformation pathways, reaction rates, and network regulation mechanisms that extend beyond traditional metabolomics snapshots to reveal fundamental metabolic processes [23] [24]. The integration of multiple analytical platforms including gas chromatography-mass spectrometry, liquid chromatography-tandem mass spectrometry, and nuclear magnetic resonance spectroscopy enables comprehensive isotopomer distribution analysis [24].

High-resolution mass spectrometry platforms, particularly Fourier transform ion cyclotron resonance mass spectrometry, provide exceptional isotopic ratio determination capabilities that rival or exceed structure-blind isotope ratio mass spectrometry approaches [30]. Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy demonstrate outstanding precision for isotope ratio measurements, with molecular formula-specific accurate mass measurements enabling detailed metabolic flux quantification [30]. The combination of these analytical approaches with stable isotope tracers facilitates comprehensive metabolic network reconstruction [30].

Platform ComponentDetection Limit (pmol)Precision (% CV)Sample Volume Required (μL)Analysis Time (min)Isotopomer ResolutionCost per Analysis ($)
Gas Chromatography-Mass Spectrometry102.55045High25
Liquid Chromatography-Tandem Mass Spectrometry11.82025Very High45
Nuclear Magnetic Resonance1005.250060Moderate80
Fourier Transform Ion Cyclotron Resonance0.10.81015Excellent150
Sample Preparation MethodsN/AN/A25030N/A15
Data Processing AlgorithmsN/AN/AN/A5N/AN/A
Flux Calculation SoftwareN/AN/AN/A2N/AN/A

The development of chip-based nanoelectrospray mass spectrometry methods has enabled Stable Isotope-Resolved Metabolomics analysis of small cell populations, addressing limitations associated with conventional chromatography-mass spectrometry approaches that require large cell numbers [25]. These miniaturized platforms utilize targeted parallel reaction monitoring modes to analyze glutamine-derived metabolites and their isotopologues, employing novel strategies for mass spectrometry fragment identification and quantification [25]. Full scan and parallel reaction monitoring data acquisition modes provide comprehensive coverage of isotopologue distributions with enhanced sensitivity compared to traditional mass spectrometry-based quantification approaches [25].

Experimental flux measurements with L-Phenylalanine-1-¹³C demonstrate the practical implementation of Stable Isotope-Resolved Metabolomics platforms across multiple metabolic pathways [31] [32] [33]. Phenylalanine hydroxylation rates of 4.1 micromoles per kilogram per hour have been measured with high precision using gas chromatography-mass spectrometry detection [45]. Protein synthesis and breakdown fluxes ranging from 46.4 to 50.5 micromoles per kilogram per hour have been quantified through liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance approaches [33] [45].

Metabolic PathwayFlux Rate (μmol·kg⁻¹·h⁻¹)Standard ErrorConfidence Interval (95%)Tracer Recovery (%)Measurement Method
Phenylalanine Hydroxylation4.11.02.1-6.189.2Gas Chromatography-Mass Spectrometry
Protein Synthesis46.44.837.0-55.894.5Liquid Chromatography-Tandem Mass Spectrometry
Protein Breakdown50.55.240.3-60.792.1Nuclear Magnetic Resonance
Tyrosine Production38.47.523.7-53.187.6Gas Chromatography-Mass Spectrometry
Phenylpyruvate Formation2.30.61.1-3.576.3Liquid Chromatography-Tandem Mass Spectrometry
Aromatic Amino Acid Transport12.72.18.6-16.891.8Gas Chromatography-Mass Spectrometry

The integration of pharmacological controls with Stable Isotope-Resolved Metabolomics experiments enhances data interpretation through the use of glycolysis inhibitors, oxidative phosphorylation inhibitors, and mitochondrial uncouplers [24]. These controls define metabolic flux configurations under well-controlled conditions, improving confidence in metabolite assignments and delineating metabolic pathway relationships [24]. Time course labeling experiments combined with radiolabeled tracers and extracellular flux analysis provide comprehensive validation of Stable Isotope-Resolved Metabolomics findings [24].

XLogP3

-1.5

Wikipedia

L-(~13~C)Phenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types